Avibactam Impurity 11

説明

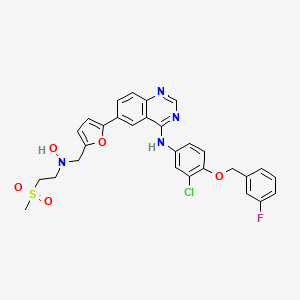

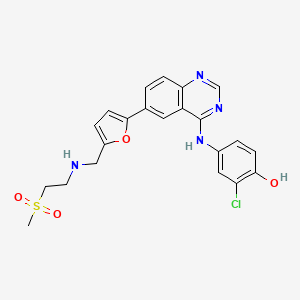

Avibactam Impurity 11 is an impurity of Avibactam . Avibactam is a diazabicyclooctanone compound, which is currently the most favored non-β-lactam inhibitor . It does not have significant antimicrobial activity by itself, but it can inhibit A-type (including ESBL and KPC) and C-type β-lactamases .

Synthesis Analysis

The synthesis of Avibactam involves a novel lipase-catalyzed resolution, in the preparation of (2S,5S)-5-hydroxypiperidine-2-carboxylate acid, which is a valuable precursor of the key intermediate ethyl (2S,5R)-5-((benzyloxy)amino)-piperidine-2-carboxylate .Molecular Structure Analysis

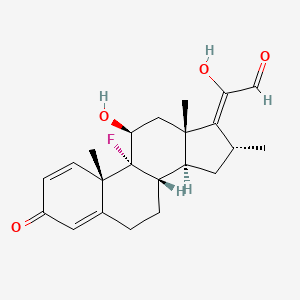

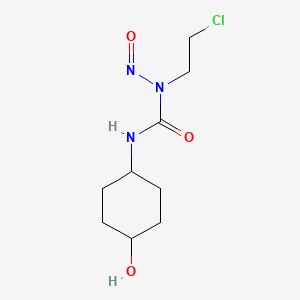

This compound has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .Chemical Reactions Analysis

Avibactam is a structural class of inhibitor that does not contain a β-lactam core but maintains the capacity to covalently acylate its β-lactamase targets . Using the TEM-1 enzyme, avibactam inhibition was characterized by measuring the on-rate for acylation and the off-rate for deacylation .Physical and Chemical Properties Analysis

This compound has a molecular formula of C15H20N2O3 and a molecular weight of 276.34 .科学的研究の応用

1. Antibacterial Activity and β-Lactamase Inhibition

Avibactam, combined with various β-lactams, exhibits significant in vitro antibacterial activity against Gram-negative bacteria, including strains harboring β-lactamases like PER-1, OXA-48, and CTX-M-15. Avibactam enhances the activity of β-lactams such as imipenem, cefepime, and ceftazidime, especially against Klebsiella pneumoniae with OXA-48 enzyme and E. coli with CTX-M-15 enzyme. This finding highlights the therapeutic potential of avibactam in combination with β-lactams for treating infections caused by resistant bacteria (Aktaş et al., 2012).

2. Mechanisms of Action and Resistance

Avibactam is a non-β-lactam, β-lactamase inhibitor that exhibits a broad spectrum of activity against various β-lactamase enzymes including class A, C, and some class D enzymes. This unique mechanism of action and the limited information on resistance potential make avibactam a critical component in managing bacterial infections, particularly those resistant to standard treatments (Zhanel et al., 2013).

3. Kinetics of Inhibition

Avibactam's inhibition efficiency varies across different β-lactamase classes, being highest against class A, then C, and D. Understanding these baseline inhibition values is vital for future structural and mechanistic enzymology experiments, contributing to the development of more effective inhibitors and therapeutic strategies (Ehmann et al., 2013).

4. Binding to Penicillin-Binding Proteins

Avibactam selectively binds to certain bacterial penicillin-binding proteins (PBPs), particularly in Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. This ability to covalently bind to PBPs opens avenues for the development of new diazabicyclooctane derivatives with improved PBP affinity (Asli et al., 2015).

5. Pharmacokinetic/Pharmacodynamic Targets

Avibactam in combination with β-lactams shows a time-dependent pharmacodynamic (PD) driver, defined as the time when avibactam concentration exceeds a critical threshold. This finding is crucial for determining effective dosages and treatment strategies in clinical settings (Nichols et al., 2018).

6. Mechanism of Inhibition and Resistance Implications

The structure of avibactam bound to class C β-lactamase provides insight into the mechanism of acylation and recyclization, highlighting differences between class A and C inhibition. Understanding the residues important for inhibition is crucial for predicting effective inhibition and managing preexisting variability that might affect avibactam's efficacy (Lahiri et al., 2014).

7. Metabolism and Drug-Drug Interaction Potential

Avibactam exhibits limited metabolism and is primarily excreted unchanged in urine. Its interaction with organic anion transporters and minimal interaction with other transport proteins or cytochrome P450 enzymes suggest a low potential for drug-drug interactions, essential for patient safety in polypharmacy scenarios (Vishwanathan et al., 2014).

作用機序

Target of Action

Avibactam Impurity 11, also known as Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate, is a derivative of Avibactam . Avibactam is a non-β-lactam β-lactamase inhibitor . Its primary targets are β-lactamases, which are enzymes produced by bacteria that provide resistance against β-lactam antibiotics . Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism .

Mode of Action

Avibactam works by covalently binding to the active sites of β-lactamases, thereby inhibiting their activity . This action prevents these enzymes from breaking down β-lactam antibiotics, restoring the antibiotic’s activity against resistant bacteria .

Biochemical Pathways

The inhibition of β-lactamases by Avibactam allows β-lactam antibiotics to exert their antibacterial effects. These antibiotics work by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Both Avibactam and its derivatives have a half-life of approximately 2 hours, making them suitable for combination therapies . Renal clearance is the primary elimination pathway for both Avibactam and its derivatives, and dose adjustment is required in patients with moderate and severe renal impairment .

Result of Action

The inhibition of β-lactamases by Avibactam restores the activity of β-lactam antibiotics against resistant bacteria. This results in the effective treatment of infections caused by these bacteria .

Action Environment

The action, efficacy, and stability of Avibactam and its derivatives can be influenced by various environmental factors. These factors include the presence of other drugs, the patient’s renal function, and the specific characteristics of the infection site .

将来の方向性

生化学分析

Biochemical Properties

It is known that Avibactam, the parent compound, can inhibit A-type (including ESBL and KPC) and C-type β-lactamases. This suggests that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may interact with similar enzymes and proteins.

Cellular Effects

Avibactam has been shown to be clinically and microbiologically as effective as carbapenems for treatment of infections in a setting of ∼25% ESBL-carrying Enterobacteriaceae . It is possible that Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate may have similar effects on cell function, gene expression, and cellular metabolism.

Molecular Mechanism

Avibactam is known to inactivate some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism, and protects ceftazidime from degradation by certain β-lactamases .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in laboratory settings. Avibactam has been shown to have immediate and sustained effects on bacterial membrane structure .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of Ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate in animal models. Animal models have supported both dose selection and initial FDA approval for ceftazidime/avibactam, a combination of a β-lactam antibacterial and a β-lactamase inhibitor .

Metabolic Pathways

Avibactam has been shown to affect various metabolic pathways, including lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars .

Transport and Distribution

Avibactam is a potential substrate for organic anion transporters 1 and 3 .

特性

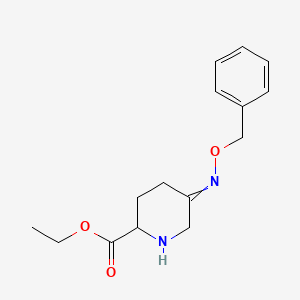

IUPAC Name |

ethyl 5-phenylmethoxyiminopiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12/h3-7,14,16H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDTVZRRDSJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=NOCC2=CC=CC=C2)CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)